molecular formula C14H14N4O2 B14441962 4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide CAS No. 73171-49-0

4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide

Cat. No.: B14441962
CAS No.: 73171-49-0
M. Wt: 270.29 g/mol
InChI Key: BDJOPVGNQIHRPL-UHFFFAOYSA-N
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Description

4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a hydrazinecarbonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with 3-(hydrazinecarbonyl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydrazinecarbonyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzamide: A simpler analog with similar structural features but lacking the hydrazinecarbonyl group.

    3-(Hydrazinecarbonyl)benzamide: Another related compound with a different substitution pattern on the benzene ring.

Uniqueness

4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide is unique due to the presence of both amino and hydrazinecarbonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

73171-49-0

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

4-amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide

InChI

InChI=1S/C14H14N4O2/c15-11-6-4-9(5-7-11)13(19)17-12-3-1-2-10(8-12)14(20)18-16/h1-8H,15-16H2,(H,17,19)(H,18,20)

InChI Key

BDJOPVGNQIHRPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)C(=O)NN

Origin of Product

United States

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